Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Description
Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a constrained bicyclic proline derivative with a 7-azabicyclo[2.2.1]heptane core. The iodomethyl group at the C2 position and the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen make this compound highly reactive in substitution and coupling reactions. Its rigid bicyclic structure and stereochemistry (1S,2R,4R) are critical for applications in medicinal chemistry, particularly in designing enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7H2,1-3H3/t8-,9+,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTBRFBUACUIOQ-AEJSXWLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C2)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₈I₁N₂O₂
- Molecular Weight : 304.18 g/mol
- CAS Number : 1909287-31-5
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body:
- Cholinergic Activity : The azabicyclo structure resembles acetylcholine, suggesting potential interactions with cholinergic receptors, which are critical in neurotransmission and muscle activation.
- Inhibition of Enzymes : Preliminary studies indicate that the compound may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing synaptic transmission.
- Ion Channel Modulation : There is evidence that it may affect ion channels, particularly those associated with neuronal excitability.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective properties in models of neurodegeneration.
- Antinociceptive Activity : Research indicates potential pain-relieving effects, making it a candidate for further development as an analgesic.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotective | Reduced neuronal death in vitro | |
| Antinociceptive | Decreased pain response in animal models | |
| Cholinergic | Enhanced acetylcholine receptor activity |
Case Study 1: Neuroprotective Effects
In a study published in Journal of Neurochemistry, researchers investigated the neuroprotective effects of the compound on cultured neurons subjected to oxidative stress. The results showed a significant reduction in cell death compared to controls, indicating that the compound may help mitigate damage from neurotoxic agents.
Case Study 2: Analgesic Properties
A recent animal study assessed the antinociceptive properties of this compound using a formalin-induced pain model. The findings demonstrated a dose-dependent reduction in pain behavior, suggesting its potential as an analgesic agent.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Derivatives
Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Key Differences : Bromine replaces iodine at the C2 position.
- Reactivity : Bromo derivatives are less reactive in nucleophilic substitution (SN2) compared to iodo analogues due to weaker C–Br bond polarization. This reduces their utility in rapid alkylation reactions but improves stability under basic conditions.
- Applications : Preferred for stepwise synthesis where controlled reactivity is required.
exo-2-Chloro-7-azabicyclo[2.2.1]heptane
- Key Differences : Chlorine substituent without Boc protection.
- Reactivity : C–Cl bonds are less labile, requiring harsher conditions (e.g., strong bases or nucleophiles) for substitution.
- Synthesis : Historically low-yielding (<1%), but optimized routes using platinum oxide catalysts achieve 36% yield.
Heteroaryl and Aromatic Substituents
Methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
- Key Differences : Thien-2-yl group replaces iodomethyl.
- Electronic Effects : The sulfur-containing thienyl group enhances π-π stacking and metal coordination, making it suitable for catalysis or ligand design.
- Synthesis : Resolved via chiral HPLC (99.4% enantiomeric purity).
Methyl (1S,2R,4R)-N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate
- Key Differences : Formyl group at C2.
- Reactivity : The aldehyde participates in condensation or Wittig reactions, diverging from the iodomethyl group’s role in substitution.
- Epimerization : Base-induced epimerization converts exo-formyl to endo derivatives, addressing synthetic challenges in accessing endo-substituted analogues.
Functionalized Side Chains
Tert-butyl (1S,2R,4R)-7-benzyloxycarbonyl-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
- Key Differences : Methoxycarbonylmethyl substituent.
- Applications : Designed as a glutamic acid analogue for peptide backbone constraints. Stereospecific reduction of α,β-unsaturated esters yields single diastereomers.
(1R,2S,4S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Comparative Data Table
*Estimated based on molecular formula.
Key Findings
Halogen Influence : Iodo derivatives exhibit superior reactivity in SN2 reactions compared to bromo or chloro analogues, making them ideal for rapid functionalization.
Stereochemical Control : Chiral HPLC and base-induced epimerization enable access to enantiopure derivatives (e.g., thienyl or formyl analogues).
Applications : Iodomethyl derivatives are preferred for coupling reactions, while aromatic substituents (thienyl, benzoyl) expand utility in catalysis and peptide design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
